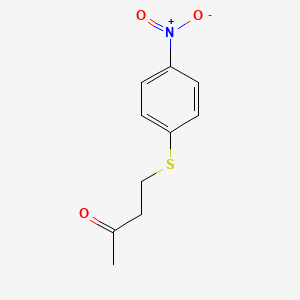

4-((4-Nitrophenyl)thio)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

4-(4-nitrophenyl)sulfanylbutan-2-one |

InChI |

InChI=1S/C10H11NO3S/c1-8(12)6-7-15-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3 |

InChI Key |

KQUVOEIMFCZXIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCSC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 4 Nitrophenyl Thio Butan 2 One and Its Structural Analogues

Chemo- and Regioselective Synthetic Pathways to the Butan-2-one Backbone

The butan-2-one backbone is a fundamental structural component, and its synthesis requires precise control over chemical reactions to ensure the desired arrangement of atoms and functional groups.

Alkylation and Acylation Strategies for C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis. For the butan-2-one framework, alkylation and acylation reactions are pivotal. These reactions typically involve the use of enolates, which are reactive intermediates generated from ketones. youtube.com

Alkylation of ketone enolates provides a powerful method for constructing C-C bonds. nih.gov The regioselectivity of this reaction—whether alkylation occurs at the more or less substituted α-carbon—can be controlled by the choice of reaction conditions. vanderbilt.edu For instance, the use of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures tends to form the kinetic enolate, leading to alkylation at the less hindered α-carbon. youtube.comvanderbilt.edu Conversely, thermodynamic conditions, often involving a weaker base and higher temperatures, favor the formation of the more substituted, thermodynamically stable enolate. vanderbilt.edu

Acylation of enolates or related species can also be employed to introduce the acetyl group or its equivalent, which is a key feature of the butan-2-one structure. These reactions provide a direct route to β-dicarbonyl compounds, which can then be further manipulated to yield the desired butan-2-one derivative.

Table 1: Reagents and Conditions for Alkylation and Acylation Reactions

| Reaction Type | Reagent/Catalyst | Conditions | Outcome |

| Ketone Alkylation | Lithium Diisopropylamide (LDA) | Low temperature (e.g., -78 °C) in an ether solvent like THF | Forms the kinetic enolate for regioselective alkylation at the less hindered α-carbon. youtube.comvanderbilt.edu |

| Ketone Alkylation | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Higher temperatures, protic or aprotic polar solvents | Favors the formation of the thermodynamic enolate, leading to alkylation at the more substituted α-carbon. vanderbilt.edu |

| Acetoacetic Ester Synthesis | Sodium ethoxide, alkyl halide | Refluxing ethanol | A classic method for preparing ketones, involving the alkylation of ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. |

Carbonyl Group Installation and Manipulation

The carbonyl group of the butan-2-one moiety is a key functional group that can be introduced and modified through various synthetic strategies.

The oxidation of secondary alcohols is a common and effective method for the synthesis of ketones. geeksforgeeks.orglibretexts.orgbyjus.com A variety of oxidizing agents can be used for this transformation, with the choice of reagent often depending on the specific substrate and the desired selectivity. libretexts.orgorganic-chemistry.org

Common oxidizing agents include chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation), and pyridinium (B92312) chlorochromate (PCC). libretexts.orglumenlearning.com PCC is a milder oxidant and is particularly useful for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.orglumenlearning.com Both Jones reagent and PCC can efficiently oxidize secondary alcohols to ketones. libretexts.orglumenlearning.com Other reagents such as potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) are also effective for this purpose. libretexts.orgbyjus.com The mechanism generally involves the formation of a chromate (B82759) ester followed by an elimination step to form the carbon-oxygen double bond. lumenlearning.com

Table 2: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Conditions | Notes |

| Chromic Acid (Jones Reagent) | Acetone (B3395972), water, sulfuric acid | A strong oxidant. libretexts.orglumenlearning.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | A milder oxidant, good for sensitive substrates. libretexts.orglumenlearning.com |

| Sodium Dichromate (Na₂Cr₂O₇) | Sulfuric acid, water | A strong and cost-effective oxidant. byjus.com |

| Potassium Permanganate (KMnO₄) | Basic, acidic, or neutral conditions | A powerful and versatile oxidant. libretexts.org |

Aldol-type condensations are powerful C-C bond-forming reactions that can be used to construct precursors to the butan-2-one backbone. researchgate.netacs.org These reactions involve the addition of an enolate to a carbonyl compound, forming a β-hydroxy ketone or aldehyde. researchgate.netwikipedia.org The subsequent dehydration of this aldol (B89426) adduct can lead to an α,β-unsaturated ketone, which can then be reduced to the saturated ketone.

For instance, the crossed aldol condensation of an appropriate aldehyde with acetone can generate a precursor to the butan-2-one skeleton. iitk.ac.in The regioselectivity of the aldol reaction with unsymmetrical ketones like butanone can be influenced by the reaction conditions. scite.aichempedia.info Acidic conditions tend to favor reaction at the more substituted α-position (the methylene (B1212753) group), while basic conditions often lead to reaction at the less substituted methyl group. scite.ai The synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828), a direct precursor to the title compound via dehydration and reduction or a related analogue, has been achieved through the aldol reaction of 4-nitrobenzaldehyde (B150856) and acetone. researchgate.netscienceopen.com

Functional Group Interconversions on the Butanone Moiety

Functional group interconversions (FGIs) are essential transformations in organic synthesis, allowing for the strategic modification of a molecule's reactive sites. fiveable.mesolubilityofthings.comimperial.ac.uk On the butanone moiety, various FGIs can be performed to introduce or alter functional groups as needed for a particular synthetic route.

For example, the carbonyl group of the butan-2-one can be protected as a ketal or acetal (B89532) to prevent it from reacting in subsequent steps. This protecting group can then be removed under acidic conditions to regenerate the ketone. The α-protons of the ketone are acidic and can be removed to form an enolate, which can then participate in a variety of reactions, including alkylation, acylation, and halogenation. youtube.com The ketone itself can undergo reduction to a secondary alcohol or reductive amination to form an amine. These transformations highlight the versatility of the butanone core in synthetic design. solubilityofthings.comimperial.ac.uk

Introduction and Functionalization of the 4-Nitrophenylthio Moiety

The introduction of the 4-nitrophenylthio group is typically achieved through a nucleophilic substitution reaction. The most common method involves the reaction of 4-nitrothiophenol (B108094) with a suitable electrophile containing the butan-2-one backbone.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction can be employed, where a nucleophile, such as the thiolate derived from a butanethiol derivative, displaces a leaving group (e.g., a halogen) on the 4-nitrobenzene ring. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, making this a viable strategy. isuct.rumdpi.com For instance, 1-fluoro-4-nitrobenzene (B44160) is a common substrate for such reactions. isuct.rumdpi.com The synthesis of related 4-nitrophenyl ethers has been achieved through Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. chegg.comyoutube.com Similar principles can be applied to the synthesis of thioethers.

Nucleophilic Aromatic Substitution (SNAr) Routes for Aryl Thioether Linkage

The formation of the aryl thioether bond in 4-((4-nitrophenyl)thio)butan-2-one can be effectively achieved through Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly well-suited for this target molecule due to the presence of the strongly electron-withdrawing nitro group in the para position relative to the leaving group. This substituent provides crucial stabilization for the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The mechanism proceeds in two main steps: the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion, followed by the departure of the leaving group to restore aromaticity. libretexts.org For the synthesis of the target compound, this would typically involve the reaction of a 4-halonitrobenzene, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, with the thiolate of 4-mercaptobutan-2-one. The thiolate is generated in situ by treating the corresponding thiol with a suitable base. The reaction is contingent on the aryl ring being sufficiently electron-deficient; therefore, the presence of the nitro group is essential for the reaction to proceed efficiently. libretexts.org

A notable analogue, 4-(4-nitrophenyl)thiomorpholine (B1608610), is readily synthesized via an SNAr reaction between 4-fluoronitrobenzene and thiomorpholine (B91149) in the presence of a base like triethylamine, heated in a solvent such as acetonitrile. mdpi.com This example underscores the utility of the SNAr pathway for creating similar C-S bonds on activated nitrophenyl systems.

Transition Metal-Catalyzed C-S Cross-Coupling Methodologies

For aryl systems that are not sufficiently activated for SNAr, or to achieve milder reaction conditions, transition metal-catalyzed C-S cross-coupling reactions are the methods of choice. acsgcipr.org These reactions have become a cornerstone for the synthesis of aryl thioethers due to their broad substrate scope and functional group tolerance. nih.gov The general mechanism involves the oxidative addition of an aryl halide or pseudohalide to a low-valent metal center, followed by coordination of the thiol (often as a thiolate), and concluding with reductive elimination to yield the aryl thioether product and regenerate the catalyst. acsgcipr.org

Palladium, copper, and nickel are the most commonly employed metals for this transformation. acsgcipr.orgnih.gov

Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig aminations for C-S coupling, are highly efficient but can be susceptible to catalyst poisoning by sulfur compounds, necessitating the design of specialized, sterically hindered phosphine (B1218219) ligands. nih.govnih.gov

Copper-catalyzed couplings, reminiscent of the classical Ullmann reaction, are a more economical alternative. Modern protocols often use ligands like 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions, and have even been adapted for use in aqueous media. organic-chemistry.org

Nickel-catalyzed systems provide another cost-effective and powerful option, capable of coupling aryl triflates and other electrophiles with a wide range of thiols. organic-chemistry.orgrsc.org

Table 1: Comparison of Transition Metal-Catalyzed C-S Coupling Systems

| Metal Catalyst | Typical Ligands | Common Substrates | Key Advantages | References |

|---|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., Xantphos, dppf), N-Heterocyclic Carbenes (NHCs) | Aryl Halides (Br, I, Cl), Triflates | High turnover numbers, broad functional group tolerance. | nih.govorganic-chemistry.org |

| Copper (e.g., CuI, Cu₂O, CuCl₂) | 1,10-Phenanthroline, DMEDA | Aryl Iodides, Bromides | Low cost, can be run in water, tolerant of various functional groups. | organic-chemistry.org |

| Nickel (e.g., NiCl₂(dppp)) | Phosphines (e.g., dcypt, dppe) | Aryl Halides, Triflates, Esters | Cost-effective, can cleave and form aryl-S bonds, useful for aryl exchange. | organic-chemistry.orgrsc.org |

| Iron (e.g., FeCl₃) | Ligand-free or simple ligands | Aryl Halides | Inexpensive, environmentally benign metal. | acsgcipr.org |

Selective Chemical Transformations on the Nitrophenyl Ring

Following the successful construction of the aryl thioether linkage, the nitrophenyl ring itself offers a site for selective chemical modification to generate structural analogues. The most significant of these transformations is the reduction of the nitro group to a primary amine. This conversion dramatically alters the electronic properties of the aromatic ring, changing it from strongly electron-withdrawing to electron-donating.

This reduction can be achieved using various standard conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or using metal reductants like tin(II) chloride in acidic media. For instance, the precursor 4-(4-nitrophenyl)thiomorpholine is readily reduced to form 4-thiomorpholinoaniline, a valuable building block in medicinal chemistry for subsequent amide-coupling reactions. mdpi.com This transformation is crucial for creating a library of compounds from a single nitro-substituted intermediate, allowing for the exploration of structure-activity relationships in fields like drug discovery.

Development of Multi-Component and Cascade Reaction Approaches

To enhance synthetic efficiency and build molecular complexity in fewer steps, researchers have developed multi-component and cascade reaction strategies for thioether synthesis. acs.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. acs.org

While a direct cascade synthesis for this compound is not prominently reported, advanced methodologies for analogous structures highlight the potential of this approach. One innovative method involves the cascade reaction of α-aryl vinyl sulfonium (B1226848) salts with carbon nucleophiles, which proceeds through a Michael addition followed by a rsc.orgnih.gov-sigmatropic rearrangement to furnish functionalized thioethers under mild conditions. nih.govrsc.org Another sophisticated strategy is a three-component reaction that combines aryldiazonium salts, a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), and alkyl bromides, catalyzed by copper, to generate aryl alkyl thioethers. acs.org These methods exemplify the frontier of C-S bond formation, offering elegant and atom-economical routes to complex sulfur-containing molecules.

Exploration of Sustainable Synthetic Principles

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally benign synthetic routes. This includes minimizing the use of hazardous organic solvents and employing more sustainable catalytic systems. acsgcipr.org

Solvent-Free and Aqueous Media Syntheses

A key focus of sustainable synthesis is the replacement of volatile organic solvents with water or, ideally, conducting reactions in the absence of a solvent. Water is an attractive medium due to its non-toxic, non-flammable, and inexpensive nature. Copper-catalyzed C-S coupling reactions have been successfully adapted to run in water, allowing for the efficient synthesis of aryl methyl sulfides from aryl iodides and dimethyl disulfide. organic-chemistry.org Furthermore, the synthesis of precursors like 4-hydroxy-4-(4-nitrophenyl)butan-2-one has been achieved in aqueous micellar media using surfactants to solubilize the organic substrates, thereby eliminating the need for organic co-solvents. scienceopen.com Solvent-free reaction conditions represent another important green alternative, with reports of FeCl₃ catalyzing the formation of thioesters from acid chlorides and thiols at room temperature without any solvent, a principle that holds promise for thioether synthesis as well. tudelft.nl

Application of Organocatalysis and Biocatalysis

Moving away from potentially toxic or expensive heavy metals, organocatalysis and biocatalysis have emerged as powerful sustainable alternatives. nih.gov

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. nih.gov For C-S bond formation, organocatalytic methods include the sulfa-Michael addition of thiols to α,β-unsaturated carbonyl compounds. acs.org A highly innovative recent development is the use of a photochemical organocatalytic system. In this approach, an indole-based organocatalyst, upon excitation with visible light, activates otherwise unreactive aryl chlorides to generate aryl radicals. acs.org These radicals are then trapped by tetramethylthiourea, which serves as a novel sulfur source, ultimately leading to the formation of aryl alkyl thioethers in a thiol-free process. acs.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical reactions with high selectivity and under mild, aqueous conditions. While a direct biocatalytic synthesis of the target thioether is not established, enzymes are widely used for the synthesis of chiral building blocks. For example, the enzymatic kinetic resolution of racemic alcohols, which are precursors to the target structure, is a well-established method for producing enantiomerically pure compounds. researchgate.net The use of L-proline, an amino acid, as an organocatalyst for the synthesis of the related aldol product 4-hydroxy-4-(4-nitrophenyl)butan-2-one bridges the gap between organocatalysis and biocatalysis, showcasing how nature-inspired molecules can drive complex chemical reactions. scienceopen.comresearchgate.net

Heterogeneous Catalysis in Reaction Design

The strategic implementation of heterogeneous catalysts in the synthesis of this compound and its structural analogues represents a significant advancement towards more sustainable and economically viable chemical manufacturing. By immobilizing the active catalytic species on a solid support, these systems offer distinct advantages over their homogeneous counterparts, including simplified product purification, reduced catalyst leaching, and enhanced potential for catalyst recovery and reuse. This section explores various heterogeneous catalytic approaches that have been effectively employed or show high potential for the synthesis of this class of thioethers.

The primary route for the synthesis of this compound involves the conjugate addition of 4-nitrothiophenol to an α,β-unsaturated ketone, typically methyl vinyl ketone. This thio-Michael addition is a key C-S bond-forming reaction that can be efficiently promoted by a variety of solid catalysts. researchgate.net

Supported Metal Catalysts

Transition metal catalysts, particularly those based on palladium and copper, are well-established for facilitating C-S cross-coupling reactions. acsgcipr.org While often used in homogeneous systems, their immobilization onto solid supports mitigates concerns regarding metal contamination in the final product. For the synthesis of aryl thioethers, supported copper catalysts have shown considerable promise. For instance, copper(I) oxide supported on copper-coated carbon nanotubes (Cu₂O/Cu-CNTs) has been demonstrated as a highly effective and reusable ligand-free catalyst for O-arylation, a reaction analogous to the required S-arylation. thieme-connect.com Such a system could be adapted for the reaction between 4-nitrothiophenol and a suitable butanone precursor.

The general mechanism for metal-catalyzed thiolation involves the oxidative addition of the metal into an aryl-halide bond, followed by coordination of the thiol and subsequent reductive elimination to yield the thioether product. acsgcipr.org In the context of a Michael addition, the metal center can act as a Lewis acid to activate the enone, facilitating the nucleophilic attack of the thiolate.

Below is a table summarizing representative supported metal catalyst systems applicable to the synthesis of aryl thioethers.

Table 1: Supported Metal Catalysts for Aryl Thioether Synthesis

| Catalyst System | Support Material | Typical Reaction | Potential Application for Target Compound | Key Advantages |

|---|---|---|---|---|

| Pd on Carbon | Activated Carbon | Buchwald-Hartwig type C-S coupling | Coupling of 4-nitrothiophenol with 4-halobutan-2-one | High activity, well-established |

| Cu₂O/Cu-CNTs | Carbon Nanotubes | Ullmann-type C-S coupling | Reaction of 4-nitrothiophenol with an aryl halide precursor | Ligand-free conditions, good reusability thieme-connect.com |

Polymer-Supported and Solid Acid Catalysts

The use of functionalized polymers as catalysts offers a metal-free alternative for promoting the synthesis of this compound. Polystyrene-supported sulfonic acids, for example, have been found to be effective Brønsted acid catalysts for reactions in aqueous media, such as the hydrolysis of thioesters. nih.gov These solid acid catalysts can effectively protonate the carbonyl group of the enone, thereby activating it for the conjugate addition of the thiol.

An alternative approach involves the use of basic resins to deprotonate the thiol, generating a more potent thiolate nucleophile that readily attacks the enone. This method avoids the use of soluble bases, simplifying the work-up procedure.

A notable example in a related system is the use of a synthetically designed network polymer to catalyze the dehydrofluorination of 4-fluoro-4-(p-nitrophenyl)butan-2-one, demonstrating the potential for creating polymers with tailored catalytic activity for specific substrates. acs.org

Table 2: Polymer-Supported and Solid Acid/Base Catalysts

| Catalyst Type | Functional Group | Mechanism of Action | Suitability for Target Synthesis | Noteworthy Features |

|---|---|---|---|---|

| Polystyrene-supported sulfonic acid | -SO₃H | Brønsted acid catalysis (enone activation) | High | Can be used in green solvents like water nih.gov |

| Anion exchange resin | Quaternary ammonium | Base catalysis (thiol deprotonation) | High | Avoids soluble bases, easy separation |

Photocatalysis with Heterogeneous Systems

Visible-light photoredox catalysis has emerged as a powerful and green methodology for forging C-S bonds under mild conditions. organic-chemistry.org This approach typically involves the generation of a thiyl radical from a thiol, which then undergoes an anti-Markovnikov addition to an alkene (a thiol-ene reaction). acsgcipr.org While many photoredox catalysts are homogeneous ruthenium or iridium complexes, the development of heterogeneous photocatalysts is an active area of research aimed at improving the sustainability of these processes.

Materials like bismuth oxide have been shown to initiate radical thiol-ene reactions under visible light irradiation, offering a recyclable metal-based photocatalyst. acsgcipr.org Furthermore, dual catalytic systems that merge photoredox catalysis with nickel catalysis can facilitate the thioetherification of aryl bromides at room temperature, a process that could be adapted for heterogeneous supports. acs.org The use of an organocatalyst, such as an indole (B1671886) thiolate, in conjunction with light can also be used to generate aryl radicals from aryl chlorides, which can then be trapped to form thioethers. nih.govacs.org These radical-based methods provide an alternative pathway to the desired product, often with high functional group tolerance. nih.gov

Table 3: Heterogeneous Photocatalytic Approaches for Thioether Synthesis

| Catalytic System | Type of Reaction | Mechanism | Relevance to Target Compound | Advantages |

|---|---|---|---|---|

| Bismuth Oxide | Thiol-ene reaction | Heterogeneous photocatalysis | Addition of 4-nitrothiophenol to an alkene precursor | Recyclable, visible-light driven acsgcipr.org |

| Supported Ru/Ir complexes | Photoredox catalysis | Homogeneous catalyst on solid support | General thioether synthesis | Mild conditions, high efficiency organic-chemistry.org |

| Photoredox/Nickel Dual Catalysis | Cross-coupling | Synergistic catalysis | Can be heterogenized for coupling reactions | Base-free, room temperature, high selectivity acs.org |

Detailed Spectroscopic and Structural Elucidation of 4 4 Nitrophenyl Thio Butan 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-((4-Nitrophenyl)thio)butan-2-one , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals.

To unambiguously assign the proton and carbon signals of This compound , a suite of 2D NMR experiments would be employed. princeton.edusdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, COSY would show correlations between the protons on the ethyl bridge, specifically between the methylene (B1212753) protons adjacent to the sulfur (H-3) and the methylene protons adjacent to the carbonyl group (H-2). It would also confirm the coupling between the aromatic protons on the 4-nitrophenyl ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu It would allow for the direct assignment of each carbon atom in the butanone and aromatic moieties that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different parts of the molecule. sdsu.edu Key expected correlations for This compound would include:

The methyl protons (H-1) to the carbonyl carbon (C-2) and the adjacent methylene carbon (C-3).

The methylene protons (H-3) to the sulfur-bearing aromatic carbon (C-1').

The aromatic protons to other carbons within the phenyl ring and potentially to the nitro group's carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining the molecule's preferred conformation in solution. For instance, NOESY could reveal through-space interactions between the aromatic protons and the methylene protons of the butanone chain.

Based on the analysis of the related compound 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828) , the expected chemical shifts for the butanone and nitrophenyl moieties of the target compound can be predicted. chegg.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Predicted values based on analogous compounds)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 | ~2.2 (s, 3H) | ~30 | C-2, C-3 |

| 2 | - | ~208 (C=O) | - |

| 3 | ~3.0 (t, 2H) | ~45 | C-1, C-2, C-4, C-1' |

| 4 | ~3.4 (t, 2H) | ~35 | C-2, C-3, C-1' |

| 1' | - | ~148 | - |

| 2', 6' | ~7.5 (d, 2H) | ~125 | C-4', C-1' |

| 3', 5' | ~8.2 (d, 2H) | ~124 | C-1', C-4' |

| 4' | - | ~146 | - |

Data table is interactive and can be sorted by column.

The target molecule, This compound , is achiral. Therefore, stereochemical analysis using chiral derivatizing agents is not applicable. However, for the related chiral compound, (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one , chiral high-performance liquid chromatography (HPLC) has been used to determine the enantiomeric excess. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For This compound (C₁₀H₁₁NO₃S), the expected exact mass can be calculated. HRMS analysis, likely using electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The measured mass would be compared to the calculated mass to confirm the elemental composition.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₂NO₃S⁺ | 226.0532 |

Data table is interactive and can be sorted by column.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Dynamics and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For This compound , the FTIR and Raman spectra would be expected to show characteristic absorption bands for the ketone, nitro group, and the substituted benzene (B151609) ring. Analysis of related compounds such as 4-nitrophenyl derivatives provides insight into the expected vibrational frequencies. d-nb.inforesearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Type of Vibration |

| C=O (Ketone) | ~1715 | Stretching |

| NO₂ (Nitro) | ~1520 and ~1345 | Asymmetric and Symmetric Stretching |

| C-S (Thioether) | ~700-600 | Stretching |

| Aromatic C=C | ~1600-1450 | Ring Stretching |

| Aromatic C-H | ~3100-3000 | Stretching |

| Aliphatic C-H | ~3000-2850 | Stretching |

Data table is interactive and can be sorted by column.

The Raman spectrum would be particularly useful for observing the symmetric nitro stretch and the vibrations of the aromatic ring, which often give strong Raman signals. d-nb.info

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. While no crystal structure is available for This compound , the crystal structure of the closely related 4-(4-nitrophenyl)thiomorpholine (B1608610) offers valuable insights into the geometry of the 4-nitrophenylthio moiety. mdpi.com

Based on the data from 4-(4-nitrophenyl)thiomorpholine , the following structural features can be predicted for the solid-state structure of This compound : mdpi.com

Thioether Moiety: The C-S-C bond angle is expected to be around 100-105°. The bond lengths for the S-C(aromatic) and S-C(aliphatic) bonds would be approximately 1.77 Å and 1.82 Å, respectively.

Aromatic Moiety: The 4-nitrophenyl group itself would be largely planar. The C-N bond length of the nitro group is expected to be around 1.47 Å, and the N-O bond lengths around 1.23 Å.

Ketone Moiety: The butan-2-one chain will adopt a conformation that minimizes steric strain. The C=O bond length will be typical for a ketone, around 1.21 Å.

Table 4: Predicted Selected Bond Lengths and Angles for this compound (Based on data from 4-(4-nitrophenyl)thiomorpholine) mdpi.com

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| S - C(aromatic) | ~1.77 |

| S - C(aliphatic) | ~1.82 |

| C = O | ~1.21 |

| N - O (average) | ~1.23 |

| **Bond Angles (°) ** | |

| C(aromatic) - S - C(aliphatic) | ~101 |

| O - N - O | ~124 |

Data table is interactive and can be sorted by column.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Key intermolecular forces expected to be at play include hydrogen bonding and π-π stacking. The presence of a nitro group and a carbonyl group provides potential hydrogen bond acceptors, while the methylene groups adjacent to the sulfur atom and the ketone can act as weak hydrogen bond donors. It is plausible that C–H···O hydrogen bonds are formed, linking adjacent molecules. For instance, in the crystal structure of the related compound 4-(4-nitrophenyl)thiomorpholine, similar C–H···O weak hydrogen bonds are observed. mdpi.com These interactions, although weak, can collectively contribute to the formation of a stable three-dimensional network.

Furthermore, the electron-deficient nitrophenyl ring is a prime candidate for engaging in π-π stacking interactions. These interactions would likely occur in a face-to-face or offset face-to-face manner, with the aromatic rings of adjacent molecules stacking on top of one another. The interplay between the electron-rich phenyl ring and the electron-withdrawing nitro group can also lead to favorable quadrupole-quadrupole interactions, further stabilizing the crystal lattice. In a related nitrophenyl compound, π-π stacking and nitro-π interactions were observed to play a significant role in the molecular packing. researchgate.net It is therefore highly probable that such interactions are also present in the crystal structure of this compound.

A hypothetical representation of these potential intermolecular interactions is provided in the table below, with distances and angles that are typical for such bonds.

| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| Hydrogen Bond | C(sp³)-H···O=C | ~0.98 | ~2.40 | ~3.30 | ~150 |

| Hydrogen Bond | C(sp³)-H···O-N | ~0.98 | ~2.50 | ~3.40 | ~155 |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | - | - | ~3.5 | - |

Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable)

The compound this compound, in its ground state, is achiral as it does not possess a stereocenter and lacks any element of chirality. Therefore, it will not exhibit optical activity, and techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for the analysis of its enantiomeric purity or the determination of its absolute configuration. wikipedia.org

However, the introduction of a chiral center, for instance through the stereoselective reduction of the ketone at the C2 position to a hydroxyl group, would result in the formation of chiral (R)- or (S)-4-((4-nitrophenyl)thio)butan-2-ol. For such a chiral derivative, chiroptical spectroscopy would become an invaluable tool for its stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A chiral derivative of this compound would be expected to show characteristic CD signals, with the sign and magnitude of the Cotton effect providing information about its absolute configuration. For example, the n→π* transition of the nitro chromophore and the transitions of the phenyl ring would likely give rise to distinct CD bands.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum of a chiral derivative would display a plain curve at wavelengths away from an absorption maximum and a Cotton effect curve (a peak and a trough) in the vicinity of an absorption band. The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the molecule.

For a hypothetical chiral derivative, such as (S)-4-hydroxy-4-(4-nitrophenyl)butan-2-one, which is a related chiral molecule, high-performance liquid chromatography (HPLC) with a chiral stationary phase is often used to determine the enantiomeric excess (ee). rsc.org The enantiomers would exhibit different retention times, allowing for their separation and quantification. The specific rotation, [α]D, measured using a polarimeter at a single wavelength (typically the sodium D-line at 589 nm), would provide a measure of the sample's optical purity.

A hypothetical table of chiroptical data for a chiral derivative is presented below.

| Technique | Parameter | Wavelength (nm) | Solvent | Value |

| CD | Molar Ellipticity [θ] | 254 | Methanol | +5000 |

| ORD | Specific Rotation [α] | 589 (D-line) | Chloroform | -25.5° |

| Chiral HPLC | Enantiomeric Excess (ee) | - | Isopropanol/Hexane | 98% |

Computational and Theoretical Investigations of 4 4 Nitrophenyl Thio Butan 2 One

Molecular Dynamics Simulations:These simulations would model the behavior of the molecule in a solution phase over time, providing insights into its dynamics, solvation, and how it interacts with solvent molecules and other solutes.

Without published data from these specific analyses for 4-((4-Nitrophenyl)thio)butan-2-one, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Validation Against Experimental Data

There are no available published studies that report the prediction of spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound using computational methods. Consequently, there is no corresponding experimental data against which to validate any such predictions for this specific molecule.

Mechanistic Elucidation of Reactions Involving this compound through Computational Modeling

Similarly, a thorough search of scientific literature has not yielded any computational modeling studies aimed at elucidating the mechanisms of reactions involving this compound. While theoretical investigations of reaction mechanisms are common for many organic compounds, this specific molecule has not been the focus of such research to date.

Reactivity and Reaction Mechanisms of 4 4 Nitrophenyl Thio Butan 2 One

Reactions Involving the Ketone Functionality

The ketone group in 4-((4-nitrophenyl)thio)butan-2-one is a primary site for nucleophilic attack and enolate formation, leading to a variety of functional group transformations and carbon-carbon bond formations.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a characteristic reaction of ketones. These reactions proceed through a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon, makes it susceptible to attack by nucleophiles. ncert.nic.in

Formation of Cyanohydrins : In the presence of a base catalyst, hydrogen cyanide (HCN) adds to the ketone to form a cyanohydrin. The cyanide ion (CN-), a potent nucleophile, attacks the electrophilic carbonyl carbon. ncert.nic.in This reaction is valuable for introducing a cyano group and a hydroxyl group in a single step.

Reactions with Organometallic Reagents : Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are strong nucleophiles that readily add to ketones. This reaction is a powerful tool for forming new carbon-carbon bonds and synthesizing tertiary alcohols.

Hydride Reductions to Secondary Alcohols : The ketone can be reduced to the corresponding secondary alcohol, 4-((4-nitrophenyl)thio)butan-2-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). khanacademy.org These reagents deliver a hydride ion (H-) to the carbonyl carbon. khanacademy.orglibretexts.org The reaction with NaBH4 is typically carried out in an alcoholic solvent or in water with added base. libretexts.org LiAlH4 is a more powerful reducing agent and is used in anhydrous conditions, often in solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup to protonate the resulting alkoxide. khanacademy.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| Cyanohydrin Formation | HCN, base | 4-hydroxy-4-cyano-4-((4-nitrophenyl)thio)butane |

| Grignard Reaction | RMgX, then H3O+ | 4-((4-nitrophenyl)thio)-2-alkylbutan-2-ol |

Carbonyl Condensation Reactions

Carbonyl condensation reactions are a class of reactions where two carbonyl-containing compounds react to form a larger molecule, often with the elimination of a small molecule like water.

Knoevenagel Condensations : The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a weak base catalyst, such as an amine. wikipedia.org The active hydrogen compound typically has two electron-withdrawing groups attached to a methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate). wikipedia.org The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsci-hub.se For instance, this compound can react with compounds like malononitrile (B47326) in the presence of a suitable catalyst. jocpr.com

Alkylation of Enolates : Enolates, formed by the deprotonation of the α-carbon of the ketone, can be alkylated in an SN2 reaction with alkyl halides. libretexts.orgyoutube.com This reaction forms a new carbon-carbon bond at the α-position. libretexts.org The choice of base and reaction conditions is crucial to control the regioselectivity of enolate formation when there are multiple α-hydrogens. youtube.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to form the kinetic enolate, while weaker, less hindered bases under equilibrating conditions favor the thermodynamic enolate. libretexts.orgyoutube.com

Alpha-Substitution Reactions and Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) of this compound are acidic and can be removed by a base to form a nucleophilic enolate ion. masterorganicchemistry.com This enolate can then react with various electrophiles.

The formation of the enolate can be catalyzed by either acid or base. youtube.com Under basic conditions, a base directly removes an α-proton. youtube.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, making the α-protons more acidic and facilitating their removal by a weak base to form an enol, which is in equilibrium with the enolate. youtube.com The enolate, with its negative charge delocalized between the α-carbon and the oxygen, can react with electrophiles at the carbon atom. masterorganicchemistry.com This reactivity allows for the introduction of various substituents at the α-position.

Transformations of the Nitroaromatic Moiety

The nitro group on the phenyl ring is a key functional group that can undergo various transformations, significantly altering the properties of the molecule.

Selective Reduction of the Nitro Group to the Corresponding Amine

The nitro group can be selectively reduced to the corresponding primary amine, 4-((4-aminophenyl)thio)butan-2-one. This transformation is of great importance in organic synthesis as aromatic amines are versatile building blocks. jsynthchem.com A variety of reducing agents can be employed for this purpose.

Catalytic Hydrogenation : This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org

Metal/Acid Systems : A classic method involves the use of a metal, such as iron, zinc, or tin, in an acidic medium. wikipedia.org

Transfer Hydrogenation : Reagents like hydrazine (B178648) can be used in the presence of a catalyst to effect the reduction. niscpr.res.inresearchgate.net

Other Reagents : Sodium borohydride in the presence of a transition metal complex like Ni(PPh3)4 has been shown to reduce nitroaromatic compounds to amines. jsynthchem.com

It is crucial to choose a reducing agent that selectively reduces the nitro group without affecting the ketone functionality. niscpr.res.in While powerful reducing agents like lithium aluminum hydride can reduce both functional groups, milder reagents or specific catalytic systems can achieve the desired chemoselectivity. jsynthchem.comwikipedia.org

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions |

|---|---|

| H2, Pd/C | Catalytic hydrogenation |

| Fe, HCl | Metal in acidic medium |

| Hydrazine, Raney Ni | Transfer hydrogenation |

Electrophilic Aromatic Substitution Patterns on the Nitrophenyl Ring

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS). youtube.com This deactivation occurs because the nitro group withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.comlibretexts.org

Furthermore, the nitro group is a meta-director. This means that incoming electrophiles will preferentially substitute at the positions meta to the nitro group. The deactivating nature of the nitro group means that forcing conditions (e.g., higher temperatures, stronger catalysts) are often required for EAS reactions to proceed. libretexts.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com However, due to the strong deactivation by the nitro group, Friedel-Crafts reactions are generally not successful on nitrobenzene (B124822) and similarly deactivated rings.

The mechanism of EAS involves the attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmasterorganicchemistry.com A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. youtube.commasterorganicchemistry.com

Reactions of the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is a key site of reactivity, susceptible to oxidation and cleavage under various conditions.

The thioether can be selectively oxidized to the corresponding sulfoxide (B87167), 4-((4-nitrophenyl)sulfinyl)butan-2-one, or further to the sulfone, 4-((4-nitrophenyl)sulfonyl)butan-2-one. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

A variety of reagents are available for the oxidation of sulfides to sulfoxides and sulfones. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant. nih.gov The selectivity towards the sulfoxide or sulfone can often be controlled by the stoichiometry of the oxidant and the reaction temperature. For instance, using a limited amount of an oxidizing agent at a lower temperature typically favors the formation of the sulfoxide. In contrast, an excess of the oxidant and higher temperatures generally lead to the sulfone.

Catalytic systems can enhance the efficiency and selectivity of the oxidation. For example, urea-hydrogen peroxide (UHP) has been effectively used for the controlled oxidation of thioglycosides, where sulfoxides were obtained with 1.5 equivalents of UHP at 60°C, and sulfones were formed with 2.5 equivalents at 80°C. beilstein-journals.org Metal catalysts, such as those based on manganese, can also facilitate the selective oxidation of thioethers to sulfoxides without significant overoxidation to the sulfone. organic-chemistry.org

Table 1: General Conditions for Thioether Oxidation

| Product | Typical Oxidizing Agents | General Conditions |

| Sulfoxide | Hydrogen peroxide, Urea-hydrogen peroxide (UHP), meta-Chloroperoxybenzoic acid (m-CPBA) | Stoichiometric control of oxidant, lower temperatures |

| Sulfone | Excess hydrogen peroxide, Potassium permanganate (B83412) (KMnO4), Oxone® | Excess oxidant, higher temperatures |

The electron-withdrawing nature of the para-nitro group on the phenyl ring influences the reactivity of the thioether. This group makes the sulfur atom less nucleophilic and therefore less susceptible to oxidation compared to an unsubstituted phenyl thioether.

The carbon-sulfur bonds of the thioether linkage in this compound can be cleaved under specific reductive or oxidative conditions. The cleavage of thioethers is a significant transformation in organic synthesis. While specific studies on the cleavage of this particular compound are not prevalent, general methods for thioether cleavage can be applied.

Reductive cleavage can be achieved using various reagents, including dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain metal hydrides. Oxidative cleavage can also occur, often proceeding through the sulfoxide or sulfone.

The sulfur atom of the thioether group in this compound possesses lone pairs of electrons, enabling it to act as a ligand and coordinate to metal centers. Thioethers are known to form stable complexes with a variety of transition metals. The presence of other potential coordinating sites, such as the ketone oxygen and the nitro group, could lead to interesting coordination chemistry, potentially forming chelating ligands. The coordination ability of the thioether is influenced by the electronic properties of the attached groups. The electron-withdrawing nitro group may reduce the electron-donating ability of the sulfur atom, affecting the stability and nature of the resulting metal complexes.

Studies on Regioselectivity and Stereoselectivity in Reactions of this compound

Reactions involving this compound can exhibit regioselectivity and stereoselectivity, particularly in reactions involving the ketone moiety or the α-carbon. For instance, in aldol addition reactions of similar ketones, the regioselectivity can be controlled. researchgate.net

In the context of related compounds like 4-hydroxy-4-(4-nitrophenyl)butan-2-one (B1623828), which can be formed from the corresponding aldehyde, enantioselective synthesis has been demonstrated using organocatalysts like L-proline. researchgate.netresearchgate.net For example, the aldol reaction of 4-nitrobenzaldehyde (B150856) and acetone (B3395972) can yield (4R)-hydroxy-4-(4-nitrophenyl)butan-2-one with a notable enantiomeric excess. rsc.org This suggests that reactions at the carbonyl group or the adjacent methylene group of this compound could also be directed with stereocontrol.

Table 2: Examples of Stereoselective Reactions with Related Compounds

| Reactant | Catalyst/Conditions | Product | Enantiomeric Excess (ee) |

| 4-Nitrobenzaldehyde and Acetone | L-proline based catalyst | (R)-4-Hydroxy-4-(4-nitrophenyl)butan-2-one | 70% ee rsc.org |

| 2-Nitrobenzaldehyde and Acetone | L-proline based catalyst | (R)-4-Hydroxy-4-(2-nitrophenyl)butan-2-one | 77% ee rsc.org |

Kinetic and Thermodynamic Analyses of its Reactive Pathways

Kinetic and thermodynamic studies provide valuable insights into the mechanisms and feasibility of reactions involving this compound. While specific kinetic data for this compound is limited, analysis of related reactions offers a framework for understanding its reactivity.

For instance, the kinetics of reactions of S-4-nitrophenyl thiobenzoates with amines have been studied, revealing a stepwise mechanism through a tetrahedral intermediate. nih.gov The rate-determining step was found to depend on the basicity of the amine. nih.gov Such studies highlight the importance of the 4-nitrophenylthio group as a leaving group in nucleophilic acyl substitution reactions.

The reduction of the nitro group, a common reaction for nitroaromatic compounds, has been kinetically analyzed for 4-nitrophenol (B140041). mdpi.com These studies often follow pseudo-first-order kinetics and can be modeled using frameworks like the Langmuir-Hinshelwood model for surface-catalyzed reactions. mdpi.com The Gibbs free energy of activation (ΔG‡) for the reduction of 4-nitrophenol to 4-aminophenol (B1666318) has been determined to be around 90 kJ·mol⁻¹. mdpi.com These findings provide a basis for estimating the energetic barriers for similar reduction processes involving this compound.

Applications of 4 4 Nitrophenyl Thio Butan 2 One in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic placement of functional groups in 4-((4-nitrophenyl)thio)butan-2-one makes it a versatile building block for the synthesis of more complex organic molecules. The presence of the ketone and the thioether functionalities allows for a variety of chemical transformations, rendering it a useful precursor for diverse molecular scaffolds.

Precursor in the Synthesis of Heterocyclic Compounds

The 1,4-dicarbonyl-like nature of β-keto sulfides makes them suitable precursors for the synthesis of various five-membered heterocyclic compounds. While direct experimental evidence for the use of this compound in these reactions is not extensively documented, its structure suggests potential applications in well-established synthetic methodologies.

One such application is in the Paal-Knorr thiophene (B33073) synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a sulfur source to form a thiophene ring. organic-chemistry.orgwikipedia.orgorganic-chemistry.orgresearchgate.netchem-station.com The carbonyl group and the α-methylene group of the butanone chain in this compound could potentially react with a suitable reagent to form a 1,4-dicarbonyl intermediate, which could then undergo cyclization to a substituted thiophene.

Furthermore, the structural motif of this compound is amenable to variations of the Gewald reaction , a multicomponent reaction that yields highly substituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur. wikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.net The ketone functionality of the target molecule could participate in the initial Knoevenagel condensation, a key step in the Gewald reaction mechanism.

The table below summarizes potential heterocyclic syntheses where this compound could serve as a precursor.

| Heterocyclic System | Synthetic Method | Potential Role of this compound |

| Thiophenes | Paal-Knorr Synthesis | Precursor to a 1,4-dicarbonyl intermediate |

| 2-Aminothiophenes | Gewald Reaction | Ketone component for the initial condensation |

| Pyridines | Hantzsch Pyridine Synthesis | Potential β-keto ester equivalent after modification |

Building Block for the Construction of Multifunctional Scaffolds

The distinct reactive sites within this compound allow for its use as a scaffold for building multifunctional molecules. The ketone can be a site for nucleophilic addition or condensation reactions, while the thioether can be oxidized to sulfoxides or sulfones, introducing new functional groups and altering the electronic properties of the molecule. The nitrophenyl group can be reduced to an amine, which can then be further functionalized. This multi-faceted reactivity allows for the sequential or orthogonal introduction of different functionalities, leading to the creation of complex molecules with tailored properties.

Application in the Total Synthesis of Natural Products or their Analogues

While no direct application of this compound in the total synthesis of a natural product has been reported, its structural features are found in various natural products and their analogues. nih.govepfl.chnih.govrsc.org The synthesis of complex molecules often relies on the use of versatile building blocks that can be elaborated into the desired target. The potential for this compound to participate in C-H oxidation reactions further enhances its utility in complex syntheses. rsc.org The development of synthetic routes utilizing such a readily accessible building block could streamline the synthesis of certain natural products or their derivatives for biological evaluation.

Contribution to Medicinal Chemistry as a Synthetic Precursor

The 4-nitrophenylthio moiety is a feature found in a number of compounds with interesting biological activities. The presence of the nitro group, a known pharmacophore in some contexts, and the thioether linkage, which can influence lipophilicity and metabolic stability, makes this compound an attractive starting material for medicinal chemistry programs.

Preparation of Chemical Probes for Mechanistic Biological Investigations

Chemical probes are essential tools for studying biological processes. The structure of this compound lends itself to the development of such probes. For instance, the nitro group can be used as a handle for the attachment of reporter groups, such as fluorophores or affinity tags, after reduction to an amine. Furthermore, the thioether can be a site for metabolic modification, and probes designed around this scaffold could be used to study the activity of drug-metabolizing enzymes. The development of activity-based probes often relies on specific chemical reactions that lead to a detectable signal, and the reactive ketone in the target molecule could be exploited for this purpose.

Utilization in Materials Science of this compound

The unique molecular architecture of this compound, which combines a polarizable nitroaromatic system, a flexible thioether linkage, and a reactive ketone group, makes it a compound of interest for various applications in materials science. Although it is a specialized chemical, its functional groups suggest potential as a versatile building block for advanced materials.

Monomer or Building Block for Polymers and Supramolecular Assemblies

While specific homopolymers of this compound are not extensively documented in publicly available research, the molecule possesses functionalities that allow for its theoretical use as a monomer or a co-monomer in several polymerization reactions. The presence of the ketone and the activated aromatic ring provides pathways for creating novel polymer structures.

For instance, the ketone group can undergo reactions to form part of a polymer backbone. Furthermore, the thioether linkage is a key feature in a class of high-performance polymers known as poly(thioether-ketone)s (PTEKs). These materials are noted for their thermal stability and chemical resistance. acs.orgacs.org In the synthesis of PTEKs, aromatic dithiols are typically reacted with activated aromatic dihalides. acs.orgacs.org While this compound is not an aromatic dithiol, its structure could be modified to participate in similar polycondensation reactions.

The nitrophenyl group can also be a site for polymerization. The nitro group can be chemically reduced to an amine, which is a common functional group used in the synthesis of polyamides and polyimines. This versatile reactivity allows for the potential creation of polymers with a range of properties.

In the realm of supramolecular chemistry, the electron-poor nitrophenyl ring of this compound can participate in non-covalent interactions, such as π-π stacking with electron-rich aromatic systems. These interactions are fundamental to the self-assembly of complex, ordered supramolecular structures. The directionality and strength of these interactions can be tuned by the other functional groups present in the molecule, offering a pathway to designing new supramolecular materials.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Pathway | Reactive Site | Potential Polymer Type |

| Polycondensation | Ketone group (after modification) | Polyketals, Polyenamines |

| Polycondensation | Nitrophenyl group (after reduction to amine) | Polyamides, Polyimines |

| Supramolecular Polymerization | Nitrophenyl group | π-π stacked assemblies |

Exploration of Photoreactive Properties for Advanced Materials

The nitroaromatic group in this compound is a well-known photoactive moiety. Such groups can undergo a variety of photochemical transformations upon exposure to ultraviolet light, a property that can be harnessed in the design of photoreactive materials. For example, nitroaromatic compounds can be used as photoinitiators in polymerization reactions or as photocleavable protecting groups to control the release of molecules.

While direct studies on the photoreactive properties of this compound for advanced materials are not widely reported, the known behavior of related nitroaromatic compounds provides a strong basis for its potential in this area. The incorporation of this compound into a polymer matrix could lead to materials that change their physical or chemical properties upon irradiation, with potential applications in photolithography, data storage, and the development of photoresponsive coatings.

Precursor for Optoelectronic Materials

The combination of a sulfur atom and a nitroaromatic system in this compound suggests its potential as a precursor for optoelectronic materials. Sulfur-containing polymers, particularly those with aromatic units, are known to possess interesting electronic and optical properties, including high refractive indices and charge-transport capabilities. mdpi.comnih.govacs.org

The high polarizability of the sulfur atom in the thioether linkage can contribute to a high refractive index in polymers derived from this monomer. nih.gov High refractive index polymers are valuable in the manufacturing of optical components such as lenses, optical fibers, and anti-reflective coatings.

Furthermore, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, creating a polarized system. When incorporated into a conjugated polymer backbone, such moieties can act as electron-accepting units. This is a key principle in the design of organic semiconductors used in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). nih.govtue.nl The reduction of the nitro group to an amine can also provide a route to creating electron-donating units, further expanding the possibilities for designing electronically active polymers.

Although the direct application of this compound in optoelectronic devices has yet to be fully explored, its constituent functional groups are well-represented in the field of organic electronics, marking it as a compound with significant potential for future research and development in this area.

Future Perspectives and Emerging Research Directions for 4 4 Nitrophenyl Thio Butan 2 One

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. pnas.org Future research on 4-((4-Nitrophenyl)thio)butan-2-one will likely focus on creating novel and sustainable synthetic routes that offer high yields and minimize waste.

Current synthetic strategies for aryl thioethers often rely on transition-metal-catalyzed cross-coupling reactions. nih.gov While effective, these methods can be hindered by the catalyst-poisoning effects of sulfur compounds. nih.gov Future methodologies could explore:

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool for forming carbon-sulfur bonds under mild conditions. rsc.orgrsc.org This approach could provide a green alternative for the synthesis of this compound, potentially using readily available precursors and reducing the need for harsh reagents. Recent advancements in photocatalysis have enabled the synthesis of thioethers from aryl chlorides and alcohols, which could be adapted for this compound. acs.org

Electrocatalysis: The electrochemical formation of C-S bonds from abundant precursors like CO2 and sulfite (B76179) is a nascent but promising field. chemrxiv.org Applying such "green" electrochemical strategies could offer a highly sustainable route to this compound and its analogues.

Aqueous Synthesis: The use of water as a solvent in organic synthesis is highly desirable for its environmental benefits. pnas.org Developing a copper-catalyzed C-S coupling reaction in water, similar to methods used for other aryl thioethers, would represent a significant step towards a greener synthesis of this compound. researchgate.net

Cross-Dehydrogenative Coupling (CDC): CDC reactions offer a sustainable way to form C-C and C-heteroatom bonds by avoiding pre-functionalized starting materials. rsc.org Exploring CDC strategies for the synthesis of this compound could streamline its production and reduce waste. pnas.orgpku.edu.cn

| Potential Sustainable Synthetic Method | Key Advantages | Relevant Research Area |

| Photocatalysis | Mild reaction conditions, use of visible light, environmentally friendly. rsc.orgrsc.org | Green Chemistry, Organic Synthesis |

| Electrocatalysis | Use of abundant precursors, potential for high sustainability. chemrxiv.org | Green Chemistry, Electrochemistry |

| Aqueous Synthesis | Environmentally benign solvent, reduced toxicity. pnas.orgresearchgate.net | Green Chemistry, Organic Synthesis |

| Cross-Dehydrogenative Coupling | Atom economy, reduced waste, shorter synthetic routes. rsc.orgpku.edu.cn | Green Chemistry, Catalysis |

Exploration of Unprecedented Reactivity and Catalytic Applications

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored reactivity profile. Future research is expected to delve into its potential as both a reactant and a catalyst.

Thioether as a Catalytic Handle: Thioethers have been shown to act as organocatalysts in certain reactions, such as the cross-coupling of allyl halides and arylboronic acids. researchgate.net The thioether moiety in this compound could be exploited for similar catalytic activity.

β-Ketosulfide Reactivity: The β-ketosulfide motif is a valuable building block in organic synthesis. The photocatalytic disulfuration of thioethers to produce α-sulfide disulfides has been demonstrated, opening up avenues for further functionalization. nih.gov

Synergistic Effects: The interplay between the nitro, thioether, and ketone functionalities could lead to unprecedented reactivity. For instance, the electron-withdrawing nature of the nitro group could influence the reactivity of the thioether and the ketone, potentially enabling novel transformations.

Integration of Advanced Characterization Techniques and In Situ Spectroscopic Studies

A thorough understanding of the structure, properties, and reaction dynamics of this compound and its derivatives will necessitate the use of advanced characterization techniques.

In Situ NMR Spectroscopy: To gain detailed insights into reaction mechanisms and kinetics, in situ Nuclear Magnetic Resonance (NMR) spectroscopy will be invaluable. acs.orgrptu.de This technique allows for real-time monitoring of reacting species, which can help in identifying transient intermediates and understanding catalytic cycles. iastate.edumpg.de The use of compressed sensing NMR could further accelerate data acquisition for kinetic studies. rsc.org

Advanced Crystallography: For unambiguous structural elucidation, especially of complex derivatives, advanced crystallisation methods followed by Single Crystal X-ray Diffraction (SCXRD) will be crucial. rsc.orgrsc.org Techniques like high-throughput crystallisation can aid in rapidly obtaining high-quality crystals for analysis. consensus.app

Comprehensive Spectroscopic and Microscopic Analysis: A combination of modern characterization techniques, including spectroscopy (UV-Vis, FT-IR, Raman), microscopy, and thermal analysis, will be essential for a complete understanding of the material properties of this compound and its derivatives. researchgate.netnih.gov

| Characterization Technique | Application | Key Insights |

| In Situ NMR Spectroscopy | Real-time reaction monitoring. acs.orgiastate.edumpg.de | Reaction kinetics, identification of intermediates, mechanistic pathways. rptu.dersc.org |

| Single Crystal X-ray Diffraction (SCXRD) | Unambiguous molecular structure determination. rsc.orgrsc.org | Atomic-level resolution of molecular and structural features. consensus.app |

| Advanced Spectroscopic Methods | Probing molecular structure and properties. researchgate.netnih.gov | Information on functional groups, electronic transitions, and vibrational modes. |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Compound Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. acs.org For a molecule like this compound, these computational tools can accelerate discovery and innovation.

Reaction Outcome Prediction: AI models, particularly neural networks, can be trained on large datasets of chemical reactions to predict the most likely products of a given reaction. stanford.eduacs.orgmit.edu This could be applied to forecast the outcomes of novel reactions involving this compound, saving time and resources. youtube.com

De Novo Molecular Design: Generative AI models can design new molecules with specific, desired properties. technologynetworks.comnih.govacs.org This approach could be used to design derivatives of this compound with tailored electronic or material properties for specific applications.

Reaction Condition Optimization: ML algorithms can also predict suitable reaction conditions, such as catalysts, solvents, and temperature, for a given transformation. nih.gov This would be highly beneficial in optimizing the synthesis of the target compound and its derivatives.

Potential for Derivatization Towards Novel Functional Materials with Tailored Properties

The functional groups present in this compound offer multiple handles for derivatization, opening the door to the creation of novel functional materials with tailored properties.

Q & A

Basic: What synthetic routes are available for preparing 4-((4-Nitrophenyl)thio)butan-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution or transition-metal-free C–S bond formation. For example, aryl halides (e.g., 1-bromo-4-nitrobenzene) react with thiols or disulfides in the presence of a base like KOtBu and polar solvents (e.g., DMSO) under visible light or thermal conditions. Evidence from structurally similar sulfides shows that reaction time (24–48 hours) and solvent choice significantly affect yields. For instance, DMSO enhances solubility of intermediates, while KOtBu promotes deprotonation of thiols .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Peaks for the ketone (δ ~2.2–2.3 ppm, singlet) and aromatic protons (δ ~7.5–8.2 ppm, doublets) confirm the nitrophenyl and thioether groups. For example, in 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the hydroxyl proton appears at δ ~3.7 ppm .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), NO₂ (~1520 and 1350 cm⁻¹), and C–S (~650 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns distinguish structural isomers .

Advanced: How does the electronic nature of the nitrophenyl group influence the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic substitution but deactivates the thioether sulfur. Computational studies (e.g., DFT) reveal reduced electron density at the sulfur atom, making it less nucleophilic. This contrasts with methoxy-substituted analogs, where electron-donating groups enhance sulfur reactivity. Experimental data from similar sulfides show slower reaction rates in SN2 mechanisms compared to non-nitro derivatives .

Advanced: What strategies resolve contradictions in reported biological activities of structurally related nitrophenyl-thio compounds?

For example, some studies report inhibition of trypanothione reductase (potential antiparasitic activity), while others show no significant effects. To address discrepancies:

- Dose-Response Analysis : Validate activity thresholds using standardized assays (e.g., IC₅₀ comparisons).

- Structural Modifications : Introduce substituents (e.g., halogens) to probe steric/electronic effects on target binding.

- Computational Docking : Predict interactions with enzyme active sites using tools like AutoDock Vina .

Basic: What safety precautions are recommended when handling this compound?

Safety data for analogs (e.g., 4-(4-Nitrophenyl)but-3-en-2-one) indicate:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Storage : Keep in airtight containers away from light and oxidizing agents to prevent decomposition .

Advanced: How can green chemistry principles be applied to optimize the synthesis of this compound?

- Solvent Selection : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

- Catalyst-Free Conditions : Leverage visible-light-promoted reactions (e.g., ) to eliminate metal catalysts.

- Waste Minimization : Employ column-free purification using crystallization or aqueous workups .

Basic: What are the solubility properties of this compound in common solvents?

Polar aprotic solvents (DMSO, DMF) dissolve the compound readily due to dipole interactions with the nitro and ketone groups. In contrast, non-polar solvents (hexane, toluene) show limited solubility. Solubility data for analogs (e.g., 4-hydroxy-4-(4-nitrophenyl)butan-2-one) suggest ~50 mg/mL in DMSO at 25°C .

Advanced: What computational methods predict the stability of this compound under varying pH conditions?

Molecular dynamics simulations and pKa calculations (e.g., using MarvinSketch) reveal:

- Acidic Conditions : Protonation of the ketone oxygen increases electrophilicity.

- Basic Conditions : Deprotonation of the thioether sulfur may lead to disulfide formation. Stability studies at pH 2–12 guide storage and reaction design .

Basic: How is the purity of this compound validated in research settings?

- HPLC : Retention time comparison with standards (≥95% purity).

- Melting Point : Sharp melting range (e.g., 120–122°C) indicates homogeneity.

- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values .

Advanced: What role does the thioether moiety play in the compound’s potential as a photosensitizer?

The sulfur atom’s lone pairs enable energy transfer in photochemical reactions. Studies on related thiomorpholine derivatives show enhanced intersystem crossing (ISC) efficiency under UV light, suggesting applications in photocatalysis or photodynamic therapy. Transient absorption spectroscopy can quantify triplet-state lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.